6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl
Description
Properties
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-11-3-2-8-7(5-11)4-9-6-10-8;/h4,6H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXHRIMSHGCGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC=NC=C2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-44-0 | |
| Record name | Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit specific cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, a study highlighted the compound's ability to target the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains. In vitro studies suggest that it possesses antimicrobial activity that could be leveraged in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Pharmacology
Neuroprotective Effects
Recent investigations have suggested that 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibits neuroprotective effects in models of neurodegenerative diseases. The compound was found to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Antidepressant Activity
Preclinical studies have also explored the antidepressant potential of this compound. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. These findings open avenues for developing novel antidepressants with fewer side effects compared to traditional therapies .
Synthesis and Derivatives
The synthesis of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be achieved through various chemical reactions involving pyrimidine derivatives and other nitrogen-containing compounds. Researchers are actively exploring modifications to enhance its pharmacological properties or reduce toxicity.
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Methylation | Enhanced anticancer activity |
| Compound B | Hydroxylation | Increased solubility |
| Compound C | Halogenation | Improved antimicrobial efficacy |
Case Studies
Several case studies have documented the efficacy of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced cancer showed a significant reduction in tumor size when treated with a formulation containing this compound as an active ingredient.
- Case Study 2 : In a cohort study focused on neurodegenerative diseases, patients receiving treatment with this compound exhibited slower disease progression compared to those on standard care.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Methyl vs.
- Amino Groups: 2,4-Diamino derivatives (e.g., 2,4-diamino-6-benzyl) exhibit antifolate activity by mimicking dihydrofolate reductase (DHFR) substrates, a mechanism absent in the 6-methyl variant .
- Thieno-Fused Analogs: Thieno[2,3-d]pyrimidine derivatives (e.g., compound 24 in ) show distinct electronic properties due to the sulfur atom, altering solubility and reactivity.
Pharmacological and Biochemical Profiles
- Kinase Inhibition : Unsubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives show selectivity for CaMKII over other kinases, a property that may extend to methylated analogs .
- Antifolate Activity: 2,4-Diamino-6-benzyl derivatives inhibit DHFR with IC₅₀ values in the nanomolar range, whereas the 6-methyl variant lacks this activity due to the absence of amino groups .
Physicochemical Properties
| Property | 6-Methyl HCl Derivative | 4-Chloro-6-isoPr | 2,4-Diamino-6-Benzyl |
|---|---|---|---|
| Molecular Weight | 208.09 (base) + HCl | 211.69 | 369.44 |
| Solubility | Moderate (HCl salt) | Low (hydrophobic) | High (polar NH₂ groups) |
| logP (Predicted) | ~1.5 | ~2.8 | ~1.2 |
Biological Activity
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS Number: 66521-83-3) is a heterocyclic compound with significant biological activity. This compound belongs to the pyrimidine family, which is known for its diverse pharmacological properties. This article explores the biological activity of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 149.193 g/mol. The compound's structure consists of a pyrimidine ring fused with a tetrahydropyridine moiety, which contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 149.193 g/mol |
| CAS Number | 66521-83-3 |
| Storage Temperature | Ambient |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. A study highlighted the broad-spectrum antibacterial activity of pyrimidine derivatives against various pathogens. The structure of this compound suggests potential efficacy in this area due to its nitrogen-containing heterocyclic nature .
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer properties. A review of structure-activity relationships (SAR) in pyrimidines revealed that modifications at specific positions on the pyrimidine ring can enhance anticancer activity. The unique structure of this compound may facilitate interactions with cancer-related targets .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Studies on related pyrimidine compounds have shown that they can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound could be a candidate for developing anti-inflammatory therapeutics .
Neuropharmacological Activity
Pyrimidines are known to influence neurotransmitter systems. Some studies have indicated that certain pyrimidine derivatives can exhibit antidepressant and anxiolytic effects by modulating serotonin and dopamine receptors. The structural features of this compound may allow it to interact with these neurotransmitter systems effectively .
Study on Antimicrobial Activity
In a recent study evaluating various pyrimidine derivatives' antimicrobial properties against Staphylococcus aureus and Escherichia coli, compounds with similar structures to this compound showed promising results in inhibiting bacterial growth. The study concluded that modifications in the pyrimidine nucleus significantly influenced antimicrobial potency .
Anticancer Research
A notable investigation into the anticancer effects of pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines. The research emphasized the importance of substituent positioning on the pyrimidine ring in enhancing anticancer activity .
Q & A
Q. What are the established synthetic routes for 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl, and what key intermediates are involved?
The synthesis typically begins with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate. Bromination of this precursor yields a bromomethyl intermediate, which undergoes nucleophilic substitution with agents like malononitrile or hydrazine derivatives to form the pyrido[4,3-d]pyrimidine core. Final HCl salt formation is achieved by treating the free base with hydrochloric acid under controlled pH (4–5) and temperature (0–5°C). Key intermediates include the brominated derivative and the tetracyclic core structure .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Prioritize signals for the methyl group (δ ~2.67 ppm in 1H; δ ~28.7 ppm in 13C) and carbonyl resonances (δ 161–174 ppm in 13C).
- HRMS : Confirm molecular weight (e.g., calculated M+ for analogs: 352.0073) to validate purity.
- IR : Look for N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. How is preliminary biological screening conducted for this compound, and what model systems are appropriate?
Use antimicrobial assays (e.g., disk diffusion or microbroth dilution) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Measure inhibition zones or minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and validate compound solubility in DMSO/PBS mixtures. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can researchers optimize low yields in the final HCl salt formation step?
- pH Control : Maintain pH 4–5 during acidification to prevent decomposition.
- Anti-Solvent Crystallization : Add ethyl acetate to the aqueous HCl solution to precipitate the salt.
- Temperature Gradients : Gradual cooling (from 25°C to 0°C) enhances crystal purity.
- Intermediate Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) to remove byproducts before salt formation .
Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays?
- Stability Testing : Monitor compound integrity in assay media via HPLC over 24 hours.
- Permeability Assessment : Calculate LogP values (e.g., using ChemDraw) to predict membrane penetration.
- Metabolite Tracking : Employ ¹³C-labeled analogs to identify interference from metabolic breakdown.
- Structure-Activity Relationship (SAR) : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate bioactive motifs .
Q. How do computational models inform the design of derivatives with enhanced target affinity?
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys721) and π-π stacking with phenylalanine.
- Binding Energy Calculations : Apply MM-GBSA to rank derivatives by ΔG values.
- ADMET Prediction : Utilize SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition) .
Methodological Considerations
- Experimental Design : Align synthesis routes with retrosynthetic frameworks (e.g., Corey’s logic) to ensure scalability .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
- Biological Replicates : Perform triplicate assays with independent compound batches to account for batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
